

Azidoacetic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Azidoacetic Acid	
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Introduction

Azidoacetic acid is a versatile bifunctional molecule widely employed in chemical biology, drug discovery, and materials science. Its structure incorporates both a carboxylic acid and an azide functional group, making it a valuable building block for a variety of chemical modifications. The carboxylic acid allows for straightforward coupling to primary amines, while the azide group is a key participant in bioorthogonal "click chemistry" reactions. This guide provides an in-depth overview of **azidoacetic acid**, its properties, synthesis, and applications, with a focus on experimental protocols relevant to scientific researchers.

Chemical Identity and Properties

Azidoacetic acid, also known as 2-**azidoacetic acid**, is a small molecule linker utilized for introducing the azide moiety onto other molecules.

Chemical Structure:

N₃-CH₂-COOH

The CAS number for **azidoacetic acid** is 18523-48-3.[1][2][3][4][5]

Physicochemical Properties

A summary of the key physical and chemical properties of **azidoacetic acid** is presented in the table below.



Property	Value	References
CAS Number	18523-48-3	[1][2][3][4][5]
Molecular Formula	C2H3N3O2	[2][3][4][6][7]
Molecular Weight	101.06 g/mol	[2][3][4][6]
Appearance	Colorless to slightly yellow oil/liquid	[2][3][8]
Purity	Typically >95%	[2][3][7][9]
Solubility	Soluble in DMSO, DMF, DCM, THF, Chloroform	[3][9]
Storage	-20°C, desiccated	[1][2][3][9]

Core Applications in Research and Development

The primary utility of **azidoacetic acid** stems from its azide group, which can undergo highly specific and efficient cycloaddition reactions. It is a fundamental reagent in the field of bioconjugation.

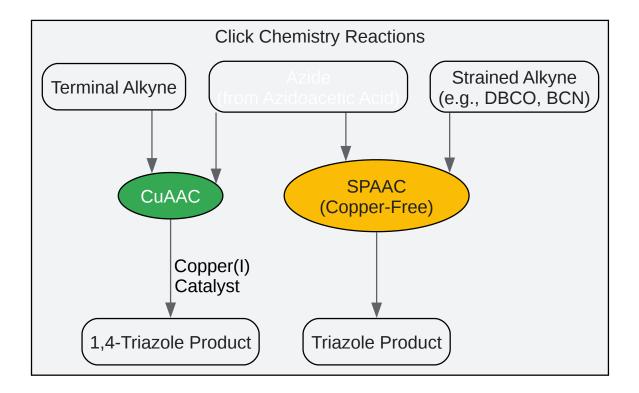
Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups.[10][11] **Azidoacetic acid** is a key reagent for two main types of click reactions:

- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common click reaction, where an azide reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted triazole ring.[1][10][12]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the cytotoxicity
 associated with copper catalysts in living systems, SPAAC was developed.[10] This reaction
 involves an azide reacting with a strained cyclooctyne (e.g., DBCO, BCN) without the need
 for a metal catalyst.[1][13]

The logical relationship between these click chemistry pathways is illustrated below.





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Fig. 1: Comparison of CuAAC and SPAAC click chemistry pathways.

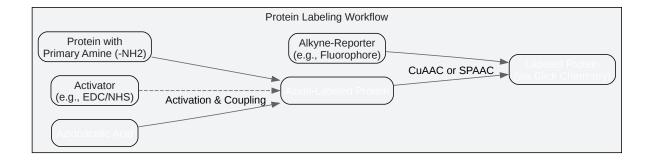
Bioconjugation and Drug Development

Azidoacetic acid serves as a linker to attach the azide handle to biomolecules like proteins, peptides, or oligonucleotides.[2][14] This is typically achieved by activating the carboxylic acid group to form an active ester (e.g., an NHS ester), which then readily reacts with primary amines on the biomolecule.[13][14][15] Once labeled with the azide, the biomolecule can be conjugated to another molecule containing an alkyne group for applications in:

- PROTAC Synthesis: Used as a tool for synthesizing Proteolysis Targeting Chimeras (PROTACs).[1]
- Peptide Synthesis and Modification: Facilitates the development of novel therapeutic peptides.[12][14]
- Drug Delivery: Enhances the targeting and efficacy of therapeutic agents.[2][16]



The general workflow for labeling a protein with a reporter molecule using **azidoacetic acid** is shown below.



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Fig. 2: Experimental workflow for protein bioconjugation.

Experimental Protocols

Detailed methodologies for the synthesis of **azidoacetic acid** and its subsequent use in a typical click chemistry reaction are provided below.

Protocol 1: Synthesis of Azidoacetic Acid from Bromoacetic Acid

This protocol is adapted from procedures described in the literature.[8][17]

Materials:

- Bromoacetic acid
- Sodium azide (NaN₃)
- Distilled water



- · Diethyl ether
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)

Procedure:

- Dissolve sodium azide (e.g., 50 mmol) in distilled water (30 mL) in a flask and cool the solution to 0°C using an ice bath.
- Slowly add bromoacetic acid (e.g., 100 mmol) to the solution over a period of 10 minutes while stirring.
- Allow the reaction mixture to slowly warm to room temperature and stir overnight.
- After the reaction is complete, cool the mixture again in an ice bath and carefully acidify to pH 1 using concentrated HCl.
- Extract the aqueous solution with diethyl ether (e.g., 5 x 10 mL).
- Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure to yield 2-azidoacetic acid as a colorless oil. The typical yield is around 70%.[8]

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for conjugating an azide-modified molecule with an alkyne-containing partner.[8][18]

Materials:

- Azide-containing molecule (e.g., azide-labeled protein)
- Alkyne-containing molecule (e.g., alkyne-fluorophore)



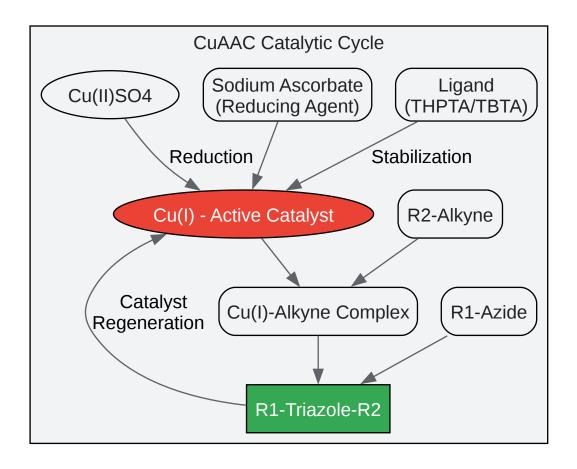
- Copper(II) sulfate (CuSO₄)
- Sodium ascorbate (freshly prepared solution)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand
- Phosphate-buffered saline (PBS) or appropriate reaction buffer

Procedure:

- Prepare a stock solution of the copper catalyst by mixing CuSO₄ with the THPTA ligand in a
 1:2 molar ratio in your reaction buffer. This pre-complex can be stored frozen.[18]
- In a microcentrifuge tube, dissolve your azide-containing molecule in the reaction buffer.
- Add the alkyne-containing molecule. An excess of 4-50 equivalents may be used.[18]
- Add the THPTA/CuSO₄ catalyst complex to the reaction mixture (e.g., 25 equivalents).
- Initiate the reaction by adding freshly prepared sodium ascorbate solution (e.g., 40 equivalents).
- Allow the reaction to proceed at room temperature for 30-60 minutes.
- The resulting triazole-linked conjugate can then be purified using appropriate methods, such as ethanol precipitation for oligonucleotides or size-exclusion chromatography for proteins.

The simplified signaling pathway for this catalytic cycle is depicted below.





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Fig. 3: Simplified diagram of the CuAAC catalytic cycle.

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- To cite this document: BenchChem. [Azidoacetic Acid: A Technical Guide for Researchers].
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